molecular formula C9H22Cl2N2O B13836219 2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride CAS No. 104339-64-2

2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride

Cat. No.: B13836219
CAS No.: 104339-64-2
M. Wt: 245.19 g/mol
InChI Key: FYRYAWCJBCWATF-UHFFFAOYSA-N
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Description

2-(chloromethyl)oxirane;N,N,N’,N’-tetramethylethane-1,2-diamine;hydrochloride is a compound that combines the properties of an epoxide and a diamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)oxirane typically involves the reaction of epichlorohydrin with a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

N,N,N’,N’-tetramethylethane-1,2-diamine can be synthesized by the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures .

Industrial Production Methods

Industrial production of 2-(chloromethyl)oxirane involves the use of large-scale reactors where epichlorohydrin is reacted with a base under controlled conditions. The product is then purified using distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(chloromethyl)oxirane;N,N,N’,N’-tetramethylethane-1,2-diamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent for proteins and other biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the epoxide ring and the chlorine atom. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions, while the chlorine atom can be substituted by various nucleophiles. These reactions result in the formation of new chemical bonds and functionalized compounds .

Comparison with Similar Compounds

Properties

CAS No.

104339-64-2

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.19 g/mol

IUPAC Name

2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C6H16N2.C3H5ClO.ClH/c1-7(2)5-6-8(3)4;4-1-3-2-5-3;/h5-6H2,1-4H3;3H,1-2H2;1H

InChI Key

FYRYAWCJBCWATF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C.C1C(O1)CCl.Cl

Origin of Product

United States

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